Cox-2-IN-32
CAS No.:
Cat. No.: VC20243912
Molecular Formula: C25H24O6
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H24O6 |
---|---|
Molecular Weight | 420.5 g/mol |
IUPAC Name | (E)-3-[4-(4-methoxyphenoxy)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C25H24O6/c1-27-19-10-12-21(13-11-19)31-20-8-5-17(6-9-20)7-14-22(26)18-15-23(28-2)25(30-4)24(16-18)29-3/h5-16H,1-4H3/b14-7+ |
Standard InChI Key | ZSGDFXHJSQWXGH-VGOFMYFVSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Chemical Identity and Structural Features
Cox-2-IN-32 (CAS No. 2725863-08-9) has a molecular weight of 420.45 g/mol and belongs to the class of thiazole carboxamide derivatives . Its structure includes a central thiazole ring substituted with a tert-butylphenyl group and a trifluoromethylphenyl moiety, which contribute to its lipophilicity and binding affinity (Figure 1) . The compound is supplied as a research-grade chemical by MedChemExpress and is primarily used in in vitro studies .
Table 1: Key Physicochemical Properties of Cox-2-IN-32
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₉F₃N₂O₂S |
CAS Number | 2725863-08-9 |
Molecular Weight | 420.45 g/mol |
Solubility | Likely lipophilic |
Supplier | MedChemExpress |
Mechanism of Action
Dual Inhibition of iNOS and COX-2
Cox-2-IN-32 exhibits potent inhibition of both iNOS (IC₅₀ = 11.2 μM) and COX-2 (IC₅₀ = 0.191 μM), with a selectivity ratio (COX-1/COX-2) of 1.251 . This dual activity disrupts two critical inflammatory pathways:
-
COX-2 Inhibition: Reduces prostaglandin E₂ (PGE₂) synthesis, a key mediator of inflammation and tumor progression .
-
iNOS Inhibition: Suppresses nitric oxide (NO) production, which is implicated in chronic inflammation and DNA damage .
Downregulation of NF-κB
The compound decreases nuclear factor kappa-B (NF-κB) expression, a transcription factor that drives the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-apoptotic proteins . By blocking NF-κB activation, Cox-2-IN-32 attenuates inflammatory signaling and enhances apoptosis in malignant cells .
Preclinical Efficacy Data
Anti-Inflammatory Activity
In LPS-stimulated RAW264.7 macrophages, Cox-2-IN-32 reduced NO production by 50% at 12 μM and suppressed PGE₂ levels by 50.5% . Comparable efficacy to celecoxib (a COX-2-selective NSAID) was observed, but with a distinct mechanism involving glutathione depletion and oxidative stress modulation .
Table 2: In Vitro Anti-Inflammatory Activity
Parameter | Cox-2-IN-32 (IC₅₀) | Celecoxib (IC₅₀) |
---|---|---|
COX-2 Inhibition | 0.191 μM | 0.056 μM |
iNOS Inhibition | 11.2 μM | N/A |
NF-κB Suppression | Significant | Moderate |
Molecular Docking and Selectivity
Cox-2-IN-32 binds to the COX-2 active site via hydrophobic interactions with Val-523 and Leu-359, while its tert-butyl group occupies a secondary pocket near Arg-513, enhancing selectivity . Unlike traditional NSAIDs (e.g., indomethacin), which target Arg-120, Cox-2-IN-32’s binding mode minimizes off-target effects on COX-1 (Figure 2) .
Therapeutic Applications and Future Directions
Inflammation-Driven Diseases
Cox-2-IN-32’s dual inhibition profile positions it as a candidate for rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders where COX-2 and iNOS are overexpressed .
Oncology
Given COX-2’s role in angiogenesis and metastasis, Cox-2-IN-32 could augment chemotherapy in cancers like pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma . Combining it with checkpoint inhibitors may enhance immune-mediated tumor clearance .
Structural Optimization
Future studies should explore modifications to the trifluoromethylphenyl group to improve solubility and reduce off-target effects. Introducing polar moieties (e.g., acetic acid) may strengthen interactions with Arg-513, boosting COX-2 selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume